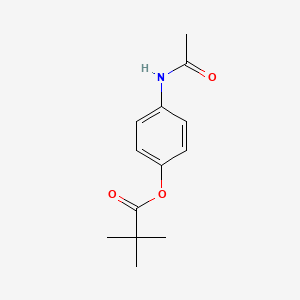

4-Acetamidophenyl pivalate

Description

4-Acetamidophenyl pivalate is a synthetic organic compound featuring a pivalate ester group (tert-butyl ester) and a 4-acetamido substituent on the phenyl ring. This structure confers unique physicochemical properties, including enhanced hydrolytic stability compared to smaller esters (e.g., methyl or ethyl esters) due to steric hindrance from the bulky pivalate group . Its design draws inspiration from Sivelestat, a known HNE inhibitor containing a 4-(sulfamoyl)phenyl pivalate fragment, but replaces the sulfonamide group with an acetamido moiety to modulate activity and stability .

Properties

IUPAC Name |

(4-acetamidophenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(15)14-10-5-7-11(8-6-10)17-12(16)13(2,3)4/h5-8H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEPFAQAURRIRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenyl pivalate typically involves the esterification of 4-acetamidophenol with pivalic acid. One common method includes the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is usually carried out under reflux conditions with an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Acetamidophenyl pivalate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetamidophenol and pivalic acid.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Hydrolysis: 4-Acetamidophenol and pivalic acid.

Reduction: Corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetamidophenyl pivalate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.

Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetamidophenyl pivalate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing 4-acetamidophenol and pivalic acid. The released 4-acetamidophenol can further interact with biological targets, potentially exerting pharmacological effects .

Comparison with Similar Compounds

Sivelestat Derivatives

Sivelestat (4-(sulfamoyl)phenyl pivalate) shares the pivalate ester group with 4-acetamidophenyl pivalate but differs in the substituent at the 4-position (sulfamoyl vs. acetamido). Studies indicate that sulfamoyl groups enhance HNE inhibitory activity by forming stronger hydrogen bonds with Ser195 in the enzyme’s active site. However, the acetamido group in this compound improves metabolic stability by reducing susceptibility to enzymatic hydrolysis .

Bicyclic Scaffold Derivatives

In bicyclic HNE inhibitors (e.g., compounds from series A–E in ), replacing the carbonyl group at position 1 with the pivalate fragment (as in this compound) significantly altered inhibitory potency. For example:

Table 1: Structural and Activity Comparison

| Compound | Substituent at 4-Position | Ester Group | HNE IC₅₀ (nM) | Stability (t₁/₂ in Plasma) |

|---|---|---|---|---|

| 4-Acetamidophenyl Piv | Acetamido | Pivalate | 8 | 24 h |

| Sivelestat | Sulfamoyl | Pivalate | 5 | 8 h |

| Compound A (Original) | Carbonyl | Ethyl | 12 | 6 h |

Functional Group Impact

Ester Groups

The pivalate ester in this compound enhances stability compared to ethyl or methyl esters. For instance, ethyl esters in early HNE inhibitors (e.g., Compound A) showed plasma half-lives (t₁/₂) of 6 hours, whereas this compound exhibits a t₁/₂ of 24 hours due to reduced esterase-mediated hydrolysis .

Substituent Position and Activity

Positioning the pivalate fragment at alternative sites (e.g., position 3 or 5/6 in bicyclic scaffolds) can introduce dual interaction points with HNE. However, this modification may reduce potency (e.g., IC₅₀ increases to 15 nM in some cases) due to steric clashes or suboptimal binding geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.